1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2'-(1,8-octanediyl)bis-
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Overview
Description
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2’-(1,8-octanediyl)bis- is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2’-(1,8-octanediyl)bis- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoquinoline core through cyclization of appropriate precursors.
Alkylation: Introduction of the octanediyl linker through alkylation reactions.
Oxidation and Reduction: Fine-tuning the oxidation state of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2’-(1,8-octanediyl)bis- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2’-(1,8-octanediyl)bis- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Quinoline Derivatives: Compounds with a quinoline core, which is structurally related to isoquinoline.
Uniqueness
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2’-(1,8-octanediyl)bis- is unique due to its specific structure, which includes an octanediyl linker. This structural feature may impart distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
88794-65-4 |
---|---|
Molecular Formula |
C32H28N2O4 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[8-(1,3-dioxobenzo[de]isoquinolin-2-yl)octyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H28N2O4/c35-29-23-15-7-11-21-12-8-16-24(27(21)23)30(36)33(29)19-5-3-1-2-4-6-20-34-31(37)25-17-9-13-22-14-10-18-26(28(22)25)32(34)38/h7-18H,1-6,19-20H2 |
InChI Key |
MLJPJPURFNYGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Origin of Product |
United States |
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